1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
CAS No.: 15966-52-6
Cat. No.: VC21042493
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15966-52-6 |
---|---|
Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium |
Standard InChI | InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 |
Standard InChI Key | XSOHMVMLXANIAU-UHFFFAOYSA-N |
SMILES | CC1=[N+](C2=CC=CC=C2N1O)[O-] |
Canonical SMILES | CC1=[N+](C2=CC=CC=C2N1O)[O-] |
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium is a heterocyclic compound belonging to the benzimidazole derivatives class. It is characterized by a benzimidazole ring system with a hydroxy group, a methyl group, and an oxidized nitrogen atom. The compound's molecular formula is often reported as C₉H₈N₂O₂, although some sources incorrectly list it as C₈H₈N₂O₂ . Its CAS Registry Number is 15966-52-6.
Synthesis Methods
The synthesis of 1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium typically involves the cyclization of o-phenylenediamine with formic acid, followed by oxidation and methylation steps. Industrial methods often utilize continuous flow reactors to enhance efficiency and yield during synthesis. The reaction conditions usually require heating under reflux to facilitate the cyclization and oxidation processes.
Biological Activities and Applications
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium has garnered attention for its potential biological activities, including anticancer properties. It may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The compound's mechanism of action involves inhibiting enzymes involved in cell proliferation, which could contribute to its anticancer potential.
Biological Activities Table
Activity | Description |
---|---|
Anticancer Properties | Potential inhibition of enzymes involved in cell proliferation |
Mechanism of Action | Interaction with enzymes and receptors to modulate their activity |
Chemical Reactions and Transformations
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium can undergo several chemical reactions, including oxidation and substitution reactions. The outcomes of these reactions depend significantly on the specific reagents and conditions employed. For instance, oxidation may lead to more highly oxidized derivatives, while substitution may introduce a variety of functional groups.
Chemical Reactions Table
Reaction Type | Description |
---|---|
Oxidation | Leads to more highly oxidized derivatives |
Substitution | Introduces various functional groups |
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